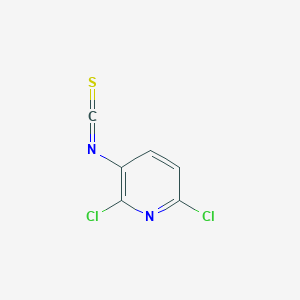

2,6-Dichloro-3-isothiocyanatopyridine

Descripción

2,6-Dichloro-3-isothiocyanatopyridine is a heterocyclic compound featuring a pyridine core substituted with two chlorine atoms at positions 2 and 6 and an isothiocyanate group at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in the construction of thiazolo[5,4-b]pyridine derivatives, which are pharmacologically relevant scaffolds. For example, it reacts with aryl bromides via lithium-halogen exchange to form thioamide intermediates, which cyclize under basic conditions to yield fused heterocycles . Its reactivity stems from the electron-withdrawing chlorine substituents and the electrophilic isothiocyanate group, enabling nucleophilic attack and subsequent cyclization reactions.

Propiedades

Fórmula molecular |

C6H2Cl2N2S |

|---|---|

Peso molecular |

205.06 g/mol |

Nombre IUPAC |

2,6-dichloro-3-isothiocyanatopyridine |

InChI |

InChI=1S/C6H2Cl2N2S/c7-5-2-1-4(9-3-11)6(8)10-5/h1-2H |

Clave InChI |

USJYOWPOWKXROR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=NC(=C1N=C=S)Cl)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- The isothiocyanate group in this compound distinguishes it from carboxylic acid-containing analogs, enabling distinct reaction pathways (e.g., cyclization to thiazolo-pyridines) .

- Carboxylic acid groups in analogs like 2,6-dichloroisonicotinic acid facilitate salt formation or esterification, broadening utility in pharmaceutical intermediates .

Physicochemical Properties

Notes:

2.6-Dichloro-3-isothiocyanatopyridine

2,6-Dichloro-5-fluoropyridine-3-carboxylic Acid

2,6-Dichloroisonicotinic Acid

- Reactivity : Forms esters or salts via carboxylic acid chemistry.

- Applications : Pharmaceutical intermediate with stringent purity specifications (≥97% assay) .

Métodos De Preparación

Oleum-Catalyzed Nitration (US4310671A)

Sulfamic Acid-Catalyzed Nitration (CN102584688A)

Table 1: Comparative Nitration Conditions

| Method | Catalyst | HNO₃ Ratio | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Oleum-Based | Oleum | 1.5–2:1 | 85–150 | 82–88 |

| Sulfamic Acid | H₂NSO₃H | 1–3:1 | 20–150 | 82–88 |

Reduction of 2,6-Dichloro-3-nitropyridine to 2,6-Dichloro-3-aminopyridine

The nitro group is reduced to an amine, a critical precursor for isothiocyanate formation.

Catalytic Hydrogenation

Chemical Reduction (Fe/HCl)

-

Reagents : Iron powder, HCl(aq).

-

Conditions : Reflux in ethanol/water (3:1).

Conversion of 2,6-Dichloro-3-aminopyridine to 2,6-Dichloro-3-isothiocyanatopyridine

The amine is functionalized to isothiocyanate using thiophosgene or alternative reagents.

Thiophosgene Method

Carbon Disulfide/Desulfurization (PMC11349037)

Table 2: Isothiocyanate Synthesis Performance

| Method | Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thiophosgene | CSCl₂ | CH₂Cl₂ | 70–85 | >95 |

| CS₂/Desulfurization | CS₂/HgCl₂ | THF/H₂O | 60–75 | 90–95 |

Industrial-Scale Optimization and Challenges

Waste Management

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Dichloro-3-isothiocyanatopyridine, and how can reaction conditions be optimized for academic laboratory settings?

- Methodological Answer : The synthesis typically involves halogen-lithium exchange followed by nucleophilic substitution. For example, aryl bromide intermediates can undergo lithium-halogen exchange with n-BuLi, reacting with this compound to form thioamide intermediates. Cyclization using Na₂CO₃ in DMF at elevated temperatures yields the target compound . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading. Kinetic studies via HPLC can monitor intermediate stability .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and isothiocyanate groups at positions 2, 6, and 3).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 233.93).

- FT-IR : Peaks at ~2100 cm⁻¹ (N=C=S stretch) confirm the isothiocyanate group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data observed for this compound across different experimental conditions?

- Methodological Answer : Contradictions often arise from solvent effects or competing reaction pathways. Systematic comparison using controlled variables (e.g., solvent polarity, temperature) is critical. For example, in nucleophilic substitutions, polar aprotic solvents (DMF) may favor SNAr mechanisms, while protic solvents (MeOH) could slow reactivity. Statistical tools like ANOVA can identify significant variables, and DFT calculations may predict preferred pathways .

Q. What strategies are effective in elucidating the mechanistic pathways of nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated solvents to distinguish between concerted or stepwise mechanisms.

- Trapping Intermediates : Use low-temperature NMR to isolate and characterize transient species (e.g., Meisenheimer complexes).

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map energy profiles and transition states .

Q. How should stability studies of this compound under varying pH and temperature conditions be designed?

- Methodological Answer :

- Experimental Design : Use a factorial design (pH 2–12, 25–60°C) with HPLC monitoring degradation products.

- Kinetic Analysis : Fit data to Arrhenius or Eyring equations to calculate activation energy (Eₐ) and predict shelf-life.

- Degradation Pathways : LC-MS/MS to identify hydrolysis products (e.g., thiourea derivatives under acidic conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.